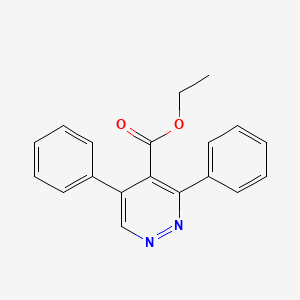

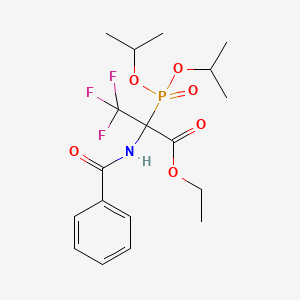

Ethyl 3,5-diphenylpyridazine-4-carboxylate

Descripción general

Descripción

Ethyl 3,5-diphenylpyridazine-4-carboxylate is a chemical compound . It has a molecular weight of 304.34 .

Synthesis Analysis

The synthesis of this compound and its derivatives has been reported in several studies . These compounds have been synthesized as inhibitors of α-glucosidase . The most potent compound exhibited IC50 values of 58, and 73 µM .Molecular Structure Analysis

The molecular structure of this compound has been studied using 1H, 13C NMR .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound and its derivatives have been described in the literature . The compounds exhibited significant inhibitory activities against yeast and rat α-glucosidase enzymes .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 304.34 . More detailed properties could not be found in the available literature.Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activity

Ethyl 3,5-diphenylpyridazine-4-carboxylate and its derivatives have been synthesized and examined for their antimicrobial properties. In a study by Abdel-Mohsen (2014), a new series of heterocyclic moieties such as oxadiazoles, triazoles, pyrazoles, and Schiff bases were prepared using this compound. These compounds exhibited significant to moderate antimicrobial activities against various bacteria and fungi (Abdel-Mohsen, 2014).

Synthesis for Potential Therapeutic Agents

This compound derivatives have been explored as potential therapeutic agents. For instance, a study focused on oxygenated analogues of certain compounds, suggesting a potential use in developing extended-action cocaine-abuse therapeutic agents (Lewis et al., 1999).

Synthesis and Characterization for Chemotherapy

A novel set of compounds linked to ethyl 1,3-diphenylpyrazole-4-carboxylates moiety were synthesized for potential use in chemotherapy, particularly against colorectal carcinoma. These compounds were shown to induce apoptosis at the mitochondrial level in cancer cells (Mohamed et al., 2020).

Structural Studies and Analysis

Studies have also been conducted on the structure and molecular interactions of this compound derivatives. For example, structural characterization and spectral analyses were performed on a newly synthesized compound, providing insights into its properties and potential applications (Singh et al., 2013).

Mecanismo De Acción

Target of Action

The primary target of Ethyl 3,5-diphenylpyridazine-4-carboxylate is the α-glucosidase enzyme . This enzyme is a hydrolase located in the jejunum, which acts through the cleavage of 1,4-α-glycosidic linkage of oligo and polysaccharides .

Mode of Action

This compound interacts with the α-glucosidase enzyme, inhibiting its function . The compound’s interaction with the enzyme results in the delay of carbohydrate digestion, thereby suppressing postprandial hyperglycemia .

Biochemical Pathways

The inhibition of the α-glucosidase enzyme by this compound affects the carbohydrate digestion pathway . This results in the slowing down of carbohydrate digestion, leading to the stabilization of blood glucose levels .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of the α-glucosidase enzyme . This inhibition slows down carbohydrate digestion, stabilizes blood glucose levels, and consequently prevents hyperglycemia in diabetic patients .

Safety and Hazards

Direcciones Futuras

The future directions for research on Ethyl 3,5-diphenylpyridazine-4-carboxylate and its derivatives could involve further exploration of their inhibitory activities against α-glucosidase and potential applications in the treatment of diabetes . Further studies could also investigate the physical and chemical properties, safety, and hazards of these compounds.

Propiedades

IUPAC Name |

ethyl 3,5-diphenylpyridazine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O2/c1-2-23-19(22)17-16(14-9-5-3-6-10-14)13-20-21-18(17)15-11-7-4-8-12-15/h3-13H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOULOUOKDWTQIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=NC=C1C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-(4-tert-butylphenyl)-3-[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]prop-2-enamide](/img/structure/B3042643.png)

![Methyl 5-chloro-2-methyl-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylate](/img/structure/B3042644.png)

![5-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B3042645.png)

![4-(tert-butyl)phenyl 3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]acrylate](/img/structure/B3042646.png)

![1,3-benzodioxol-5-yl 3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]acrylate](/img/structure/B3042648.png)

![5-{2-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]vinyl}-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B3042649.png)

![4-(trifluoromethyl)phenyl 3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]acrylate](/img/structure/B3042650.png)

![3-[4-(tert-butyl)phenyl]-5-{2-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]vinyl}-1,2,4-oxadiazole](/img/structure/B3042651.png)

![2,3,3-Trichloro-1-(4-thieno[2,3-d]pyrimidin-4-ylpiperazino)-2-propen-1-one](/img/structure/B3042652.png)

![2-(tert-butyl)-1,3-dimethyl-3H-benzo[d]imidazol-1-ium tetrafluoroborate](/img/structure/B3042661.png)